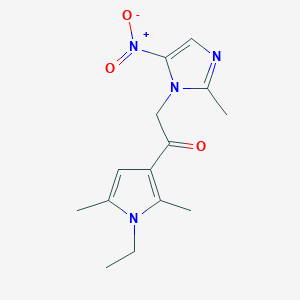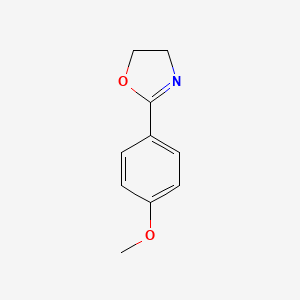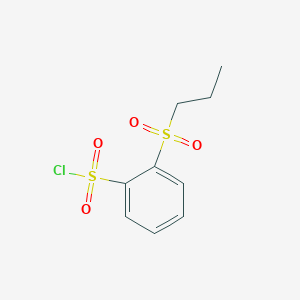
3-Acetyl-N-(quinolin-8-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetyl-N-(quinolin-8-yl)benzamide is a chemical compound that belongs to the class of quinoline derivatives. Quinoline compounds are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This particular compound features a benzamide group attached to a quinoline ring, with an acetyl group at the 3-position of the benzamide.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-N-(quinolin-8-yl)benzamide can be achieved through various methods. One common approach involves the reaction of N-(quinolin-8-yl)benzamide with acetyl chloride in the presence of a base such as pyridine. This reaction typically occurs under reflux conditions, resulting in the acetylation of the benzamide group .
Another method involves the use of microwave irradiation to accelerate the cross-dehydrogenative coupling (CDC) of N-(quinolin-8-yl)amides with acetone or acetonitrile. This metal-free reaction is promoted by benzoyl peroxide and occurs at elevated temperatures, yielding the desired product in good yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The use of microwave-assisted synthesis is particularly advantageous due to its operational simplicity, rapid reaction times, and scalability to gram-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
3-Acetyl-N-(quinolin-8-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of halogenated or alkylated quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
3-Acetyl-N-(quinolin-8-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized quinoline derivatives
Wirkmechanismus
The mechanism of action of 3-Acetyl-N-(quinolin-8-yl)benzamide involves its interaction with specific molecular targets. The compound can act as a bidentate ligand, coordinating with metal ions and facilitating various catalytic processes. Additionally, its ability to undergo C-H bond activation makes it a valuable tool in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(quinolin-8-yl)benzamide: Lacks the acetyl group at the 3-position.
3-Acetylquinoline: Lacks the benzamide group.
Quinazolin-4(3H)-ones: Structurally similar but with different functional groups.
Uniqueness
3-Acetyl-N-(quinolin-8-yl)benzamide is unique due to its combination of a benzamide group, a quinoline ring, and an acetyl group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound in various fields of research .
Eigenschaften
Molekularformel |
C18H14N2O2 |
|---|---|
Molekulargewicht |
290.3 g/mol |
IUPAC-Name |
3-acetyl-N-quinolin-8-ylbenzamide |
InChI |
InChI=1S/C18H14N2O2/c1-12(21)14-6-2-7-15(11-14)18(22)20-16-9-3-5-13-8-4-10-19-17(13)16/h2-11H,1H3,(H,20,22) |
InChI-Schlüssel |
UXJQHNNBXIQTRI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=CC=C1)C(=O)NC2=CC=CC3=C2N=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(E)-phenyldiazenyl]-N-[(E)-pyridin-4-ylmethylidene]aniline](/img/structure/B14139553.png)
![N-[(E)-1H-indol-3-ylmethylidene]-4-[(E)-phenyldiazenyl]aniline](/img/structure/B14139558.png)

![4-Methoxy-23,24,25-triazatetracyclo[18.2.1.12,5.17,10]pentacosa-1(22),2(25),3,5,7,9,20-heptaene](/img/structure/B14139562.png)
![1-[(Benzenesulfonyl)methyl]-4-nitro-2-(trifluoromethyl)benzene](/img/structure/B14139563.png)
![6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B14139564.png)


![Ethyl {5-[difluoro(phenyl)methyl]-1,3,4-oxadiazol-2-yl}{[(4-methoxyphenyl)carbonyl]amino}acetate](/img/structure/B14139576.png)
![2-[[4-(Methoxycarbonyl)phenyl]amino]-2-oxoethyl 3,4-diethoxybenzoate](/img/structure/B14139577.png)
![N-benzyl-8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbothioamide](/img/structure/B14139583.png)

![3-({[1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid](/img/structure/B14139606.png)

